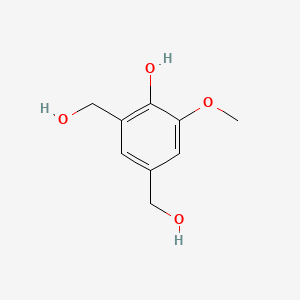

5-Methoxy-m-xylene-4,alpha,alpha'-triol

Description

5-Methoxy-m-xylene-4,alpha,alpha'-triol is a synthetic aromatic compound characterized by a meta-xylene backbone substituted with hydroxyl groups at positions 4, alpha, and alpha', and a methoxy group at position 5. The methoxy group at position 5 distinguishes it from other m-xylene triols, which often feature amino or alkyl substituents. Such compounds are typically synthesized for pharmaceutical or industrial applications, serving as intermediates or impurities in drug formulations .

Properties

CAS No. |

3153-97-7 |

|---|---|

Molecular Formula |

C9H12O4 |

Molecular Weight |

184.19 g/mol |

IUPAC Name |

2,4-bis(hydroxymethyl)-6-methoxyphenol |

InChI |

InChI=1S/C9H12O4/c1-13-8-3-6(4-10)2-7(5-11)9(8)12/h2-3,10-12H,4-5H2,1H3 |

InChI Key |

NXEJUFMLUUNXKI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1O)CO)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-m-xylene-4,alpha,alpha’-triol typically involves the reaction of 5-methoxy-m-xylene with formaldehyde under acidic or basic conditions . The reaction proceeds through electrophilic aromatic substitution, where the formaldehyde reacts with the aromatic ring to form the hydroxymethyl groups.

Industrial Production Methods

Industrial production of 5-Methoxy-m-xylene-4,alpha,alpha’-triol may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-m-xylene-4,alpha,alpha’-triol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids.

Reduction: The compound can be reduced to form corresponding alcohols.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

5-Methoxy-m-xylene-4,alpha,alpha’-triol has various applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Methoxy-m-xylene-4,alpha,alpha’-triol involves its interaction with specific molecular targets and pathways. The methoxy and hydroxymethyl groups play a crucial role in its reactivity and interactions. The compound can form hydrogen bonds and participate in various chemical reactions, influencing its biological and chemical activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Xylene-Based Triols

alpha-[(Benzyl-tert-butylamino)methyl]-m-xylene-4,alpha,alpha'-triol (CAS 24085-03-8) Structure: Shares the m-xylene core with hydroxyls at positions 4, alpha, and alpha', but replaces the methoxy group with a benzyl-tert-butylamino-methyl substituent. Synthesis: Likely involves alkylation or nucleophilic substitution, similar to methods for related diols (e.g., use of sodium bis(2-methoxyethoxy)aluminum hydride or InCl₃ as catalysts) . Application: Identified as Salbutamol EP Impurity E, highlighting its role in pharmaceutical quality control .

4-(Benzyloxy)-alpha-[[tert-butylamino]methyl]-m-xylene-alpha,alpha'-diol Structure: A diol analog with a benzyloxy group at position 4 and tert-butylamino-methyl substituent.

Steroidal Triols

Cholestane-3β,5α,6β-triol and Cholestane-3β,5α,6α-triol Structure: Cholesterol-derived triols with hydroxyls at positions 3β, 5α, and 6β/6α. Function: Formed during LDL oxidation and implicated in atherosclerosis. The 3β,5α,6β-triol is cytotoxic, while the 6α isomer is a novel autoxidation product . Metabolism: Substrates for mycobacterial 3-HSD enzymes, converting to 3-keto-4-ene metabolites with enhanced inhibitory activity .

Estriol (1,3,5-Estratriene-3β,16α,17β-triol)

- Structure : A steroid hormone with hydroxyls at positions 3β, 16α, and 17β.

- Application : Used in hormone replacement therapy; distinct from aromatic triols in biological targets and estrogenic activity .

Sesquiterpenoid Triols

Cadinane-4β,5α,10α-triol

- Structure : A bicyclic sesquiterpene with hydroxyls at positions 4β, 5α, and 10α.

- Source : Isolated from Homalomena vietnamensis, exhibiting antibacterial properties.

- Comparison : Unlike synthetic xylene triols, cadinane triols are natural products with complex stereochemistry and ecological roles .

Comparative Data Table

Key Research Findings

- Synthetic Triols: Xylene-based triols are often synthesized via catalytic alkylation or oxidation, with substituents (e.g., methoxy vs. amino) dictating their pharmacological behavior .

- Steroidal Triols: Their roles in cholesterol metabolism and disease underscore the importance of stereochemistry; even minor positional changes (e.g., 6α vs. 6β) significantly alter bioactivity .

- Natural vs. Synthetic: Sesquiterpenoid triols exhibit ecological and therapeutic functions, whereas synthetic triols are tailored for stability and specificity in industrial applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.